3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a highly substituted pyridine derivative characterized by the presence of three distinct halogen-containing substituents positioned at specific locations on the pyridine ring. The compound is formally identified by the Chemical Abstracts Service number 1227588-09-1 and possesses the molecular formula C7H4BrClF3N with a molecular weight of 274.47 daltons. The structural complexity of this molecule derives from the strategic placement of a bromomethyl group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 5-position of the pyridine ring.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the substitution pattern on the pyridine core structure. The simplified molecular-input line-entry system representation, FC(C1=CN=C(Cl)C(CBr)=C1)(F)F, provides a standardized method for computational representation of the molecular structure. This notation system enables precise identification and database searching across various chemical information platforms.
The structural identification of this compound reveals several key molecular features that contribute to its chemical properties and potential reactivity patterns. The presence of the bromomethyl substituent introduces a primary alkyl halide functionality that can participate in nucleophilic substitution reactions. The chlorine atom directly attached to the pyridine ring represents an aromatic halide that exhibits different reactivity characteristics compared to the aliphatic bromine. The trifluoromethyl group serves as a strongly electron-withdrawing substituent that significantly influences the electronic properties of the entire molecular system.
The molecular architecture of this compound demonstrates the sophisticated level of substitution achievable in modern heterocyclic synthesis. The combination of different halogen-containing groups creates a molecule with multiple reactive sites, each exhibiting distinct chemical behavior based on its electronic environment and steric accessibility. This structural complexity makes the compound particularly valuable as a synthetic intermediate in the preparation of more elaborate molecular frameworks.
| Property | Value | Description |
|---|---|---|
| Chemical Abstracts Service Number | 1227588-09-1 | Unique chemical identifier |
| Molecular Formula | C7H4BrClF3N | Empirical composition |
| Molecular Weight | 274.47 g/mol | Molar mass |
| Simplified Molecular-Input Line-Entry System | FC(C1=CN=C(Cl)C(CBr)=C1)(F)F | Structural representation |
Historical Context in Heterocyclic Chemistry
The development of halogenated pyridine derivatives like this compound must be understood within the broader historical context of heterocyclic chemistry advancement. Heterocyclic chemistry has its origins in the early nineteenth century, with fundamental discoveries beginning in the 1800s that established the foundation for modern understanding of nitrogen-containing aromatic systems. The historical progression of heterocyclic compound discovery demonstrates the evolution from simple natural product isolation to sophisticated synthetic methodologies capable of producing complex multiply-substituted derivatives.
Pyridine itself was first isolated by Anderson in 1849 through the pyrolysis of bones, representing one of the earliest recognized nitrogen heterocycles. This discovery occurred during a period of rapid advancement in organic chemistry, coinciding with the development of structural theory by chemists such as Kekulé, who established the foundational understanding of aromatic systems. The recognition of pyridine as a fundamental heterocyclic framework opened pathways for subsequent investigations into substituted derivatives and their unique chemical properties.
The Royal Society of Chemistry Heterocyclic Group, formed in 1967, reflects the continued importance and growth of heterocyclic chemistry as a distinct chemical discipline. The group's establishment under the leadership of Alan Katritzky at the University of East Anglia and Gurnos Jones at Keele University marked the formal recognition of heterocyclic chemistry as a specialized field requiring dedicated scientific focus. The subsequent name change to the Heterocyclic and Synthesis Group in 2001 acknowledged the expanding scope of synthetic methodologies within the field.
The historical development of pyridine chemistry has been particularly significant in the pharmaceutical and agrochemical industries, where pyridine-based charge transporting materials have found applications in organic light-emitting diodes and perovskite solar cells. These modern applications demonstrate the continued relevance of fundamental heterocyclic research initiated in the nineteenth century. The evolution from simple pyridine isolation to complex derivatives like this compound illustrates the sophisticated synthetic capabilities developed over more than a century of heterocyclic chemistry research.
Recent developments in halogenation methodologies have enabled the preparation of increasingly complex pyridine derivatives through selective functionalization strategies. The ability to introduce multiple halogen substituents at specific positions represents a significant advancement over earlier non-selective halogenation methods. These synthetic improvements have been crucial for accessing compounds like this compound, which require precise control over substitution patterns to achieve the desired molecular architecture.
Positional Isomerism in Halogenated Pyridine Derivatives
The study of positional isomerism in halogenated pyridine derivatives reveals the complex relationship between molecular structure and chemical properties exemplified by compounds related to this compound. Positional isomers represent molecules with identical molecular formulas but different arrangements of substituents on the aromatic ring, leading to distinct physical and chemical properties. The systematic investigation of these isomeric relationships provides crucial insights into structure-activity relationships and synthetic accessibility patterns.
3-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine serves as a direct positional isomer of the target compound, differing only in the position of the trifluoromethyl group. This isomer, bearing the Chemical Abstracts Service number 1227496-23-2 and molecular weight 274.46 daltons, demonstrates how subtle positional changes can influence molecular properties while maintaining the same overall composition. The relocation of the trifluoromethyl group from the 5-position to the 4-position alters the electronic distribution throughout the molecule and affects the relative reactivity of the various substituents.
Another significant positional isomer is 3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)pyridine, which exhibits a different chlorine positioning pattern. This compound, identified by Chemical Abstracts Service number 1227571-20-1, maintains the same molecular formula C7H4BrClF3N but features the chlorine atom at the 6-position rather than the 2-position. The repositioning of the chlorine substituent creates a different substitution pattern that influences both the electronic properties and steric environment of the molecule.
The broader family of halogenated pyridine derivatives includes compounds such as 3-bromo-2-chloro-5-(trifluoromethyl)pyridine, which lacks the methylene bridge in the bromo substituent. This related compound, with Chemical Abstracts Service number 71701-92-3 and molecular weight 260.44 daltons, demonstrates how structural modifications beyond simple positional changes can create distinct molecular entities with altered properties. The direct attachment of bromine to the pyridine ring versus its attachment through a methylene linker represents a fundamental structural difference that affects reactivity patterns.
The separation and analysis of chloropyridine isomers has been successfully achieved using nonporous adaptive crystals, demonstrating the practical importance of isomer differentiation in heterocyclic chemistry. These separation studies reveal that even closely related isomers such as 2-chloropyridine and 3-chloropyridine exhibit sufficient property differences to enable selective separation through host-guest interactions. The development of such separation methodologies is crucial for the purification and characterization of complex isomeric mixtures encountered in synthetic heterocyclic chemistry.
| Compound | Chemical Abstracts Service Number | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | 1227588-09-1 | 274.47 | Reference compound |
| 3-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine | 1227496-23-2 | 274.46 | Trifluoromethyl at position 4 |
| 3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)pyridine | 1227571-20-1 | - | Chlorine at position 6 |
| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 | 260.44 | Direct bromine attachment |
The synthetic accessibility of different positional isomers varies significantly based on the available halogenation methodologies and the electronic properties of the pyridine substrate. Recent advances in selective halogenation using designed phosphine reagents have enabled more precise control over substitution patterns, particularly for 4-position halogenation which has historically been challenging. These methodological improvements have expanded the range of accessible isomeric structures and enabled the systematic exploration of structure-property relationships within halogenated pyridine families.
Properties
IUPAC Name |
3-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXBBGPRCSGVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyridine Precursors
Method Overview:
The most common approach involves chlorination and bromination of suitably substituted pyridine compounds, often starting from pyridine or pyridine derivatives such as 3-trifluoromethylpyridine or 3-bromo-5-(trifluoromethyl)pyridine. This method leverages selective halogenation under controlled conditions to introduce the desired chlorine and bromomethyl groups.
Chlorination of Pyridine Derivatives:
Chlorination of 3-trifluoromethylpyridine can be achieved in the vapor phase using chlorine gas at elevated temperatures (300–450°C), often in the presence of a diluent such as carbon tetrachloride. This process yields 2-chloro-5-(trifluoromethyl)pyridine with a yield of approximately 62%, as reported in patent literature. The reaction involves free-radical mechanisms facilitated by ultraviolet radiation or thermal initiation.Bromomethylation:
The bromomethyl group can be introduced via nucleophilic substitution reactions, typically by reacting the chlorinated pyridine with bromomethyl reagents under suitable conditions, often in the presence of a base or radical initiator. Alternatively, bromomethylation can be achieved by formaldehyde and hydrobromic acid under acidic conditions, followed by selective halogenation.
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Chlorination of 3-trifluoromethylpyridine | 100–500°C, vapor phase, UV irradiation or free-radical initiator | ~62% | Selective formation of 2-chloro-5-(trifluoromethyl)pyridine |
| Bromomethylation | Reflux with formaldehyde/bromide or radical conditions | Variable | Needs control to prevent over-bromination |
Direct Functionalization of Pyridine Rings
Method Overview:
Recent advances include direct functionalization techniques, such as radical-mediated halogenation or electrophilic substitution, which allow for more selective and environmentally friendly synthesis.
Radical Chlorination in Liquid Phase:
Using ultraviolet radiation and free-radical initiators in organic solvents like acetonitrile or carbon tetrachloride, pyridine rings can be selectively chlorinated at specific positions. This method offers yields around 60-70% for 2-chloro derivatives.Bromomethylation via Nucleophilic Substitution:
Bromomethyl groups are introduced by reacting the chlorinated pyridine with formaldehyde derivatives and hydrobromic acid, often under reflux, to afford the bromomethylated product.
| Method | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Radical chlorination | Carbon tetrachloride | Reflux with UV | ~62% | Patent EP0013474B1 |
| Bromomethylation | Formaldehyde, HBr | Reflux | Variable | Literature review |
Multi-Step Synthesis Pathway
- Step 1: Chlorinate 3-trifluoromethylpyridine in vapor phase at 300–450°C with chlorine gas, optionally in the presence of ultraviolet light, to produce 2-chloro-5-(trifluoromethyl)pyridine with high selectivity.
- Step 2: React the chlorinated pyridine with formaldehyde or paraformaldehyde in the presence of hydrobromic acid or radical initiators to form the bromomethyl derivative.
- Step 3: Purify the product via distillation or chromatography to obtain the target compound with high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Typical Yield | Advantages | References |
|---|---|---|---|---|---|
| Vapor-phase chlorination | Chlorine gas, pyridine | 300–450°C, UV or thermal | ~62% | High selectivity, scalable | Patent EP0013474B1 |
| Radical bromomethylation | Formaldehyde, HBr, radical initiator | Reflux, inert solvent | Variable | Mild conditions, versatile | Literature review |
| Combined multi-step | Chlorination + bromomethylation | As above | High | Precise control over substitution | Multiple sources |
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Antimicrobial Agents : Compounds with trifluoromethyl groups have shown increased biological activity. Research indicates that derivatives of 3-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine can act as effective antimicrobial agents due to their ability to disrupt microbial cell membranes.
- Anticancer Activity : Studies have reported that certain pyridine derivatives exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of these compounds, making them potential candidates for anticancer drugs .
-
Agrochemical Applications :
- Pesticides and Herbicides : The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives can be designed to target specific pests or weeds effectively, leveraging the unique properties imparted by the trifluoromethyl and halogen substituents .
- Fungicides : Research has demonstrated that certain derivatives possess fungicidal properties, making them suitable for agricultural use in controlling fungal diseases in crops .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against a range of bacterial strains. The results indicated that compounds with higher electron-withdrawing groups showed enhanced activity, suggesting that structural modifications can significantly influence biological outcomes.
Case Study 2: Agrochemical Development
In a project aimed at developing new herbicides, researchers synthesized a series of pyridine derivatives based on this compound. Field trials demonstrated that these new formulations provided effective weed control with minimal environmental impact, highlighting the compound's potential in sustainable agriculture.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine with structurally related compounds:
Key Observations:
- Positional Isomerism : The placement of bromomethyl (e.g., 3 vs. 5 position) significantly alters reactivity. For example, 5-(bromomethyl)-2-(trifluoromethyl)pyridine is more reactive in nucleophilic substitutions due to steric and electronic effects .
- Leaving Group Efficacy : Bromine in this compound offers superior leaving-group ability compared to chlorine in 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine, enhancing its utility in alkylation reactions .
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (CF₃) and trifluoromethoxy (O-CF₃) in analogs like 4-(bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine increase lipophilicity and metabolic stability, making them valuable in drug design .
Biological Activity
3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group, a chlorine atom, and a trifluoromethyl group, which contribute to its reactivity and biological properties.
The molecular formula of this compound is , with a molecular weight of 239.46 g/mol. The compound typically exhibits a boiling point of approximately 80 °C under reduced pressure conditions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially allowing for better membrane permeability and interaction with cellular targets.
Biological Activities
- Antimicrobial Activity : Studies have shown that halogenated pyridines exhibit significant antimicrobial properties. The presence of halogens such as bromine and chlorine is crucial for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some derivatives of pyridine compounds have been investigated for their anticancer potential. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance cytotoxicity against various cancer cell lines .
- Inhibition of Enzymatic Activity : Certain studies have focused on the inhibition of specific enzymes by pyridine derivatives, indicating that these compounds can affect metabolic pathways critical for cell survival and proliferation .
Case Studies
Q & A
Q. Basic
- NMR : and NMR confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br) .
- X-ray crystallography : Resolves steric effects in derivatives (e.g., bent conformations due to trifluoromethyl groups) .
- HPLC-MS : Detects trace by-products (e.g., dehalogenated species) with C18 columns and 0.1% TFA mobile phase .
How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Q. Advanced
- Acidic conditions (pH <3) : Hydrolysis of the bromomethyl group occurs, forming 3-(hydroxymethyl) derivatives.
- Basic conditions (pH >10) : Eliminates HBr, generating a methylene intermediate prone to polymerization .
- Oxidative conditions (H₂O₂, mCPBA) : The pyridine ring remains stable, but the bromomethyl group oxidizes to a carbonyl moiety .
Q. Stability Table :
| Condition | Reactivity | Half-Life (25°C) |
|---|---|---|
| 1M HCl | Gradual hydrolysis (-CH₂Br → -CH₂OH) | 48 hours |
| 1M NaOH | Rapid HBr elimination (-CH₂Br → =CH₂) | <1 hour |
| 10% H₂O₂ | Slow oxidation (-CH₂Br → -CO-) | 72 hours |
What computational methods predict regioselectivity in electrophilic attacks on this compound?
Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify the 4-position as the most electrophilic site due to:
- Electron-withdrawing effects : Trifluoromethyl and chloro groups deactivate the 2- and 5-positions.
- Frontier molecular orbitals : LUMO localization at the 4-position facilitates electrophilic addition .
Validation : Experimental nitration (HNO₃/H₂SO₄) confirms >90% 4-nitro product formation .
How is this compound utilized in synthesizing agrochemical or pharmaceutical intermediates?
Q. Basic
- Agrochemicals : Serves as a precursor to fluazifop herbicides via coupling with phenoxypropionic acid derivatives .
- Pharmaceuticals : The bromomethyl group is displaced by heterocyclic amines to create kinase inhibitors (e.g., JAK/STAT pathway modulators) .
What challenges arise during scale-up of multi-step syntheses involving this compound?
Q. Advanced
- Purification bottlenecks : Chromatography becomes impractical; alternative methods (e.g., recrystallization from hexane/EtOAc) are optimized for >100 g batches .
- By-product accumulation : Catalytic hydrogenation (Pd/C, H₂) reduces multi-chlorinated by-products to recyclable intermediates .
How do steric and electronic effects influence its reactivity in transition-metal-catalyzed reactions?
Q. Advanced
- Steric effects : The trifluoromethyl group hinders transmetalation in Suzuki couplings, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
- Electronic effects : Electron-deficient pyridine rings slow oxidative addition; electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) accelerate this step .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
